An In-depth Technical Guide to (R)-3-(Fluoromethyl)pyrrolidine Hydrochloride and its Analogue, (R)-3-Fluoropyrrolidine Hydrochloride
An In-depth Technical Guide to (R)-3-(Fluoromethyl)pyrrolidine Hydrochloride and its Analogue, (R)-3-Fluoropyrrolidine Hydrochloride
A Note to the Researcher: The field of fluorinated heterocycles is dynamic, with novel structures continuously emerging. Initial inquiries for "(R)-3-(Fluoromethyl)pyrrolidine hydrochloride" reveal a degree of ambiguity in publicly accessible scientific literature. While this compound is listed by some chemical suppliers with the CAS number 1443983-87-6, comprehensive peer-reviewed data on its synthesis, characterization, and applications are not widely available at present.[1]
Conversely, the closely related analogue, (R)-3-Fluoropyrrolidine hydrochloride (CAS number 136725-55-8), is a well-documented and extensively utilized building block in medicinal chemistry.[2][3][4] This guide will address the available information on (R)-3-(Fluoromethyl)pyrrolidine hydrochloride and provide a comprehensive technical overview of (R)-3-Fluoropyrrolidine hydrochloride, offering a robust resource for researchers in drug discovery and development.
Part 1: (R)-3-(Fluoromethyl)pyrrolidine Hydrochloride (CAS: 1443983-87-6)
Limited information is available for (R)-3-(Fluoromethyl)pyrrolidine hydrochloride. The primary sources of data are chemical supplier catalogs.
Chemical Identity and Properties
Below is a summary of the available data for (R)-3-(Fluoromethyl)pyrrolidine hydrochloride.
| Property | Value | Source |
| CAS Number | 1443983-87-6 | [1] |
| Synonyms | (3R)-3-(fluoromethyl)pyrrolidine hydrochloride | [1] |
It is crucial for researchers to independently verify the structure and purity of any material procured under this CAS number, given the sparse documentation in peer-reviewed literature.
Part 2: (R)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-55-8): A Comprehensive Technical Guide
(R)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated pyrrolidine salt that has garnered significant attention as a key structural motif in the development of novel therapeutics. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its basicity, lipophilicity, metabolic stability, and conformational preferences.[5][6]
Core Chemical and Physical Properties
A summary of the key properties of (R)-3-Fluoropyrrolidine hydrochloride is presented below.
| Property | Value | Source(s) |
| CAS Number | 136725-55-8 | [2][3][4] |
| Molecular Formula | C₄H₉ClFN | [2][3] |
| Molecular Weight | 125.57 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
| Melting Point | 179-186 °C | [3][4] |
| Optical Activity | [α]20/D -8.0°, c = 4 in methanol | [3] |
| IUPAC Name | (3R)-3-fluoropyrrolidine;hydrochloride | [2] |
| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | [2][3] |
| SMILES | C1CNC[C@@H]1F.Cl | [2] |
Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride
The stereoselective synthesis of (R)-3-Fluoropyrrolidine hydrochloride is a critical aspect of its application in drug discovery. Several synthetic routes have been developed, often starting from chiral precursors. A common and scalable approach involves the nucleophilic fluorination of a protected (S)-3-hydroxypyrrolidine derivative. This stereoinvertive reaction ensures the desired (R)-configuration at the C3 position.
Illustrative Synthetic Workflow:
Detailed Experimental Protocol (Conceptual):
-
Activation of the Hydroxyl Group: To a solution of (S)-N-Boc-3-hydroxypyrrolidine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a sulfonylating agent such as methanesulfonyl chloride or p-toluenesulfonyl chloride is added in the presence of a base (e.g., triethylamine, pyridine) at reduced temperature (typically 0 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the activated intermediate is isolated.
-
Nucleophilic Fluorination: The activated intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile), and a fluoride source, such as potassium fluoride (often spray-dried and used with a phase-transfer catalyst like 18-crown-6) or tetrabutylammonium fluoride (TBAF), is added. The reaction is heated to facilitate the SN2 displacement of the sulfonate group by the fluoride ion, leading to the inversion of stereochemistry at the C3 position.
-
Deprotection: The resulting (R)-N-Boc-3-fluoropyrrolidine is subjected to acidic conditions to remove the tert-butoxycarbonyl (Boc) protecting group. A common method involves treating the protected amine with a solution of hydrogen chloride in an organic solvent like 1,4-dioxane or diethyl ether. This step yields the desired (R)-3-Fluoropyrrolidine hydrochloride salt.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system to afford the hydrochloride salt with high chemical and enantiomeric purity.
Analytical Characterization
The identity and purity of (R)-3-Fluoropyrrolidine hydrochloride are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirmation. The characteristic chemical shifts and coupling constants of the protons and carbons adjacent to the fluorine atom and the nitrogen atom provide a definitive fingerprint of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the parent amine.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product, ensuring the prevalence of the desired (R)-enantiomer.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][7] The introduction of fluorine can enhance the pharmacological profile of these molecules. (R)-3-Fluoropyrrolidine hydrochloride serves as a valuable building block in the synthesis of a wide range of biologically active compounds.
Logical Flow of Application in Drug Discovery:
Examples of Therapeutic Areas:
-
Enzyme Inhibitors: The fluoropyrrolidine moiety can be incorporated into molecules designed to target specific enzymes. For instance, it has been used in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes.
-
Antiparasitic Agents: Derivatives of (S)-(+)-3-Fluoropyrrolidine hydrochloride have been investigated as potential inhibitors of parasitic enzymes, showing promise in the development of treatments for diseases caused by Trypanosoma brucei and Trypanosoma cruzi.
-
Kinase Inhibitors: The pyrrolidine ring can serve as a scaffold for the development of kinase inhibitors, which are a major class of anticancer drugs. The fluorine atom can be strategically positioned to interact with the target kinase or to modulate the overall properties of the inhibitor.
Safety and Handling
(R)-3-Fluoropyrrolidine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
While the specific compound (R)-3-(Fluoromethyl)pyrrolidine hydrochloride remains sparsely documented in the public scientific domain, its close structural analog, (R)-3-Fluoropyrrolidine hydrochloride, stands as a cornerstone building block for medicinal chemists. Its stereodefined structure and the presence of the strategically placed fluorine atom offer a powerful tool for modulating the properties of drug candidates. A thorough understanding of its synthesis, properties, and applications is essential for researchers aiming to leverage the unique advantages of fluorination in modern drug discovery. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use.
References
-
PubChem. (3R)-3-fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. [Link]
-
Sci-Hub. Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N -unsubstituted azomethine ylides. [Link]
-
PubMed Central. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Thieme Chemistry. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]
-
ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
Wikipedia. Pyrrolidine. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(−)-3-フルオロピロリジン塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
